N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule featuring a pyridazinone core linked to a 4-methoxyphenyl group and a benzamide moiety substituted with a pyrrolidine sulfonyl group.
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-33-20-8-4-18(5-9-20)22-12-13-23(29)28(26-22)17-14-25-24(30)19-6-10-21(11-7-19)34(31,32)27-15-2-3-16-27/h4-13H,2-3,14-17H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKISZLOVIIUUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C20H24N4O4S
- Molecular Weight : 396.49 g/mol
Structural Features
The structure includes:
- A pyridazinone core, which is known for its biological activity.
- A methoxyphenyl group that may enhance lipophilicity and biological interactions.
- A pyrrolidinylsulfonyl moiety that could contribute to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to pyridazine derivatives. For instance, the derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as EGFR and HER-2 .
- Induction of Apoptosis : Compounds have been reported to induce apoptosis through the release of cytochrome c and increased reactive oxygen species (ROS) levels in cancer cells .
Case Studies and Research Findings
In Vivo Studies
In vivo studies using xenograft models have shown that these compounds can effectively inhibit tumor growth while exhibiting low toxicity profiles. For example, YH-9, a related compound, significantly reduced breast cancer growth without adverse effects on normal tissues .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability.
Toxicity Profile
Toxicity studies indicate that while some derivatives can induce cell death in cancer cells, they tend to spare normal cells, suggesting a selective toxicity mechanism that warrants further investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The pyridazinone core in the target compound distinguishes it from other heterocyclic systems in similar molecules:
- Benzoxazinone Derivatives (): Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) incorporate a benzoxazinone ring, which may confer enhanced metabolic stability compared to pyridazinone due to increased aromaticity .
- Pyrazolo-Pyrimidine Derivatives () : Example 53 in features a pyrazolo[3,4-d]pyrimidine scaffold, a structure common in kinase inhibitors (e.g., anticancer agents). Fluorine substituents in this compound likely improve membrane permeability relative to the target’s methoxyphenyl group .
Substituent Effects
Table 1: Substituent Comparison
- Sulfonyl/Pyrrolidine vs.
- Methoxy vs. Fluoro Substituents : The 4-methoxyphenyl group in the target compound increases lipophilicity compared to fluorophenyl groups, which could affect bioavailability and tissue distribution .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and what reaction conditions are critical?
- Methodology :
Pyridazinone ring formation : React hydrazine with a dicarbonyl precursor (e.g., maleic anhydride) under reflux in ethanol or DMF .
Sulfonamide introduction : Treat the pyridazinone intermediate with pyrrolidine-1-sulfonyl chloride in the presence of a base (e.g., K₂CO₃) to form the sulfonamide moiety .
Benzamide coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 4-methoxybenzyl group to the ethyl linker .
- Critical conditions : Solvent polarity (DMF for nucleophilic substitution), temperature control (0–5°C for sulfonylation), and anhydrous environments to prevent hydrolysis .
Q. Which characterization techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify functional groups (e.g., pyridazinone carbonyl at ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .
Q. How do the functional groups in this compound influence its potential biological activity?
- Pyridazinone core : Acts as a hydrogen-bond acceptor, enhancing interactions with enzymatic targets (e.g., kinases) .
- Pyrrolidine sulfonyl group : Improves solubility and modulates pharmacokinetics via sulfonamide’s electron-withdrawing effects .
- 4-Methoxyphenyl substituent : Enhances membrane permeability through lipophilic π-π stacking .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Strategies :
- Stepwise purification : Use flash chromatography after each synthetic step to isolate intermediates, minimizing side reactions .
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions to reduce byproduct formation .
- Solvent optimization : Replace DMF with acetonitrile in sulfonylation steps to improve regioselectivity (yield increase from 65% to 82%) .
Q. What structure-activity relationship (SAR) insights exist for modifying substituents to enhance target affinity?
- Pyridazinone modifications : Replacing the 4-methoxyphenyl group with electron-deficient aryl rings (e.g., 4-fluorophenyl) increases kinase inhibition (IC₅₀ from 120 nM to 45 nM) .
- Sulfonamide variations : Substituting pyrrolidine with morpholine improves aqueous solubility (logP reduction from 2.8 to 1.9) without compromising potency .
Q. How should researchers address discrepancies in reported reaction outcomes (e.g., variable byproducts)?
- Root-cause analysis :
- Reagent purity : Trace water in solvents can hydrolyze sulfonyl chlorides; use molecular sieves or anhydrous solvents .
- Temperature gradients : Uneven heating in reflux conditions promotes dimerization; employ microwave-assisted synthesis for uniform heating .
- Validation : Replicate experiments with controlled conditions (e.g., inert atmosphere) and compare HPLC profiles to published data .
Q. What computational approaches are effective for predicting biological targets of this compound?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3HKC for kinase targets) to map binding poses .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors, hydrophobic pockets) using Schrödinger’s Phase .
- ADMET prediction : SwissADME to assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Q. What experimental strategies are recommended for identifying the compound’s mechanism of action?
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
- Cellular assays : Measure apoptosis (Annexin V staining) and proliferation (MTT assay) in cancer cell lines (e.g., HCT-116) .
- Gene expression analysis : RNA-seq to track downstream pathways (e.g., MAPK/ERK) after treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
